molecular formula C6H10N2O2 B050844 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine CAS No. 117305-84-7

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Cat. No. B050844
M. Wt: 142.16 g/mol
InChI Key: WQXNXVUDBPYKBA-UHFFFAOYSA-N
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Description

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is a molecular entity focused on ‘small’ chemical compounds . It has been identified in the pool of Streptomyces parvulus . It is recognized as a ubiquitous bacterial osmoprotectant .


Synthesis Analysis

The synthesis of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine involves feeding Streptomyces parvulus with "N- and "C-labeled L-glutamate . Two different glutamate pools are responsible for their biosynthesis, THP(A) carbon skeleton derives from the extracellular -['~C]glutamate, whereas THP(B) stems from D-fructose via the intracellular glutamate .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine was elucidated using high-resolution 13C and "N NMR . The splitting patterns and coupling constants of adjacent nitrogen-carbon molecular fragments enabled the unraveling of their molecular structure .


Chemical Reactions Analysis

During cell growth, THP(A) is synthesized and becomes the major constituent of the intracellular pool. It is consumed after THP(B) is accumulated intracellularly . The onset of THP(A) and -(B) synthesis seems correlated to the time of actinomycin D synthesis .


Physical And Chemical Properties Analysis

The molecular formula of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is C6H10N2O2 . Its average mass is 142.158 and its mono-isotopic mass is 142.07423 .

Scientific Research Applications

  • Osmotic and Heat Stress Response in Bacteria :

    • Tetrahydropyrimidine derivatives, including 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine, were found to accumulate in Streptomyces strains under osmotic and heat stress. These compounds helped reverse the inhibition of Escherichia coli growth caused by these stresses, suggesting their role in cellular protection against environmental stressors (Malin & Lapidot, 1996).
  • Conformational Studies in Solution and Crystals :

    • Studies involving NMR and X-ray crystallography showed that 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine forms zwitterionic molecules with a half-chair conformation. These studies help understand the molecule's structural properties, which are crucial for its biological function (Inbar, Frolow, & Lapidot, 1993).
  • Effect on Protein-Nucleic Acids Interaction :

    • This compound, also referred to as THP(B), along with its derivative THP(A), affects the interaction between proteins and DNA. For instance, THP(A) significantly inhibited the cleavage of DNA by certain restriction endonucleases, revealing potential applications in genetic research and biotechnology (Malin, Iakobashvili, & Lapidot, 1999).
  • Synthesis of Unusual Tetrahydropyrimidine Amino Acids :

    • Synthesis of derivatives of 2-(1-an-aminoalkyl)-4-carboxy-3,4,5,6-tetrahydropyrimidines, which are isolated from bacterial siderophores, shows the compound's relevance in the synthesis of bioactive molecules (Jones & Crockett, 1993).
  • Biosynthesis in Streptomyces parvulus :

    • The compound and its derivatives are also linked to the biosynthesis of actinomycin D in Streptomyces parvulus. They might function as nitrogen storage or have other cellular functions (Inbar & Lapidot, 1988).

properties

IUPAC Name

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXNXVUDBPYKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

CAS RN

117305-84-7, 96702-03-3
Record name 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ectoine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Reactant of Route 2
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Reactant of Route 3
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Reactant of Route 4
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Reactant of Route 5
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Reactant of Route 6
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Citations

For This Compound
27
Citations
L INBAR, F FROLOW, A Lapidot - European journal of …, 1993 - Wiley Online Library
We have recently identified by NMR techniques two new tetrahydropyrimidine derivatives, 2‐methyl‐4‐carboxy‐5‐hydroxy‐3,4,5,6‐tetrahydropyrimidine [THP(A)] and 2‐methyl‐4‐…
Number of citations: 53 febs.onlinelibrary.wiley.com
G Malin, A Lapidot - Journal of bacteriology, 1996 - Am Soc Microbiol
The metabolic responses of a number of Streptomyces strains to osmotic and heat stress were studied by 13C nuclear magnetic resonance spectroscopy. During cell growth in a …
Number of citations: 130 journals.asm.org
L Inbar, A Lapidot - Journal of Biological Chemistry, 1988 - Elsevier
Two novel compounds, 2-methyl, 4-carboxy, 5-hydroxy-3,4,5,6-tetrahydropyrimidine (THP(A] and 2-methyl, 4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B] have been identified in the …
Number of citations: 134 www.sciencedirect.com
G Malin, R Iakobashvili, A Lapidot - Journal of Biological Chemistry, 1999 - ASBMB
2-Methyl-4-carboxy,5-hydroxy-3,4,5,6-tetrahydropyri- midine (THP(A) or hydroxyectoine) and 2-methyl,4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B) or ectoine) are now recognized …
Number of citations: 59 www.jbc.org
A Lapidot, E Ben-Asher, M Eisenstein - FEBS letters, 1995 - Wiley Online Library
The ability of a small molecule, 2‐methyl,4‐carboxy,5‐hydroxy‐3,4,5,6‐tetrahydropyrimidine (THP(A)), which accumulates intracellularly in various streptomyces, to inhibit the …
Number of citations: 52 febs.onlinelibrary.wiley.com
A Lapidot, G MALIN, R Iakobashvili - Israel Patent, 1998 - i.moscow
The osmoprotectants proline, 2-methyl-4-carboxy-3, 4, 5, 6-tetrahydropyrimidine (" THP (B)"), and 2-methyl-4-carboxy-5-hydroxy-3, 4, 5, 6-tetrahydropyrimidine (" THP (A)") are capable …
Number of citations: 1 i.moscow
S Nagata, YB Wang - Microbios, 2001 - europepmc.org
The growth of a halotolerant Brevibacterium sp. JCM 6894 was examined in the presence of compatible solutes such as glycine betaine, ectoine (2-methyl-4-carboxy-3, 4, 5, 6-…
Number of citations: 16 europepmc.org
K Suenobu, M Nagaoka, T Yamabe… - The Journal of Physical …, 1998 - ACS Publications
The molecular and hydration structures of ectoine (2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine), which is one of the most important compatible solutes in halophilic and halotolerant …
Number of citations: 25 pubs.acs.org
RS Iakobashvili - 1999 - search.proquest.com
24 Equilibrium binding measurement. 15 25 Competition with cations and DNA-binding drugs. 16 26 DNA cleavage by restriction endonucleases. 17 27 Preparation of the labeled …
Number of citations: 0 search.proquest.com
G Malin - 1998 - search.proquest.com
During the study of the biosynthesis of anticancer antibiotic actinomycin D in Streptomyces bacteria, two previously unknown intracellular metabolites-tetrahydropyrimidine derivatives […
Number of citations: 0 search.proquest.com

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